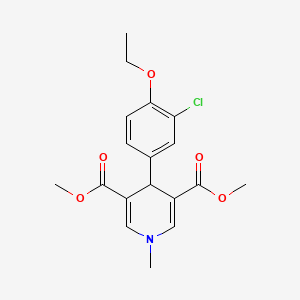![molecular formula C16H17BrN2O3S B4850887 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4850887.png)
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine
Overview
Description
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the piperazine family and is synthesized through a multi-step process involving various chemical reactions. In
Mechanism of Action
The mechanism of action of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways, which could contribute to its anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the activity of various enzymes involved in the inflammatory and oxidative stress pathways, and exhibit anti-inflammatory and anti-oxidant properties. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, which could make it a promising candidate for the development of anti-cancer drugs.
Advantages and Limitations for Lab Experiments
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound exhibits significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in drug development.
Future Directions
There are several future directions for research on 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine. One potential direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Additionally, further studies could be conducted to optimize the synthesis method for this compound and identify any potential analogs that exhibit improved cytotoxic activity. Finally, future research could focus on the development of anti-cancer drugs based on this compound, which could have significant implications for the treatment of various types of cancer.
Scientific Research Applications
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
[4-(4-bromo-5-ethylthiophene-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-2-13-11(17)10-14(23-13)16(21)19-7-5-18(6-8-19)15(20)12-4-3-9-22-12/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJOAQJHKSFTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-ethylthiophen-2-yl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-[3-(methylthio)propyl]hydrazinecarbothioamide](/img/structure/B4850809.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4850824.png)
![4-methyl-3-(2-phenylcyclopropyl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4850839.png)
![4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4850843.png)

![methyl 3-[(2,5-dimethyl-3-furoyl)amino]-4-methylbenzoate](/img/structure/B4850857.png)
![N-(2-furylmethyl)-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4850864.png)
![2-(1H-benzimidazol-2-yl)-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4850871.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4850880.png)
![1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B4850888.png)
![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4850903.png)
![N-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4850913.png)